6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. It is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their biological activity and potential therapeutic applications. The compound has the following identifiers:
This compound has garnered interest due to its structural similarity to purine bases, which may contribute to its biological significance in medicinal chemistry .
The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods, predominantly involving the reaction of substituted hydrazines with pyridine derivatives. One common approach includes:
Technical details regarding specific reaction conditions such as temperature and time can vary based on the starting materials used and desired yields .
The molecular structure of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The structure can be represented as follows:
6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or create derivatives for further study .
The mechanism of action for compounds like 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor of certain kinases or other enzymes involved in metabolic pathways related to diseases such as cancer or diabetes.
Research indicates that modifications in the pyrazolo-pyridine structure can lead to changes in binding affinity and selectivity towards target proteins, which is critical for drug design and development .
Relevant data indicate that these properties contribute to its potential applications in drug development and other scientific uses .
6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific uses:
The 1H-pyrazolo[3,4-b]pyridine system represents a privileged bicyclic heterocycle where fusion occurs between pyrazole (positions 3,4) and pyridine (positions b) rings. This scaffold exhibits planar aromaticity due to π-electron delocalization across both rings, enabling extensive conjugation. Density functional theory (DFT) calculations confirm the 1H-tautomer (over 2H-form) is energetically favored by 37.03 kJ/mol (~9 kcal/mol), ensuring thermodynamic dominance in unsubstituted derivatives [4]. The fluorine atom at position 6 introduces strong electronegative perturbation, altering electron distribution and creating a dipole moment of 2.1 Debye that influences molecular recognition. Concurrently, the C3-carboxylic acid group provides a hydrogen-bonding anchor critical for target binding, evidenced by its pKa prediction of 1.94 [3].
Table 1: Key Molecular Descriptors of 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1208493-13-3 | [1] [3] |
Molecular Formula | C₇H₄FN₃O₂ | [1] [3] |
Molecular Weight | 181.12 g/mol | [1] [3] |
SMILES Notation | O=C(C1=NNC2=NC(F)=CC=C21)O | [1] |
Predicted Boiling Point | 481.9±40.0 °C | [3] |
Storage Stability | Inert atmosphere, 2-8°C | [1] |
The scaffold’s crystalline solid state (density: 1.723 g/cm³) facilitates purification and formulation, while the carboxylic acid enables salt formation with pharmaceutically relevant counterions. Substituent effects at C3 dictate electronic properties: Methyl groups enhance lipophilicity (logP +0.7), while carboxylic acids, as in this derivative, confer water solubility at physiological pH and serve as synthetic handles for amide coupling [4] .
Pyrazolo[3,4-b]pyridine chemistry originated with Ortoleva’s 1908 synthesis of a 3-phenyl derivative via diphenylhydrazone iodination. Methodologies expanded significantly when Bülow (1911) demonstrated the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones—a strategy still employed in modern routes [4]. Contemporary synthesis of 6-fluoro variants typically starts from fluorinated pyridine precursors, exemplified by the cyclocondensation of 5-amino-3-fluoropyridin-2(1H)-one with ethoxymethylenemalonate, followed by decarboxylation.
Table 2: Milestones in Pyrazolo[3,4-b]Pyridine Research and Applications
Timeline | Development | Significance |
---|---|---|
1908 | First synthesis by Ortoleva | Established core scaffold |
1911 | Bülow’s aminopyrazole-diketone condensation | Enabled C3/C4 functionalization |
2012–2022 | >1,400 patents filed (54% of total literature) | Surge in biomedical exploitation |
2022 | >300,000 known derivatives; 14 in drug development | Validated therapeutic relevance |
Recent | CDK inhibitors (e.g., BMS-265246) | IC₅₀ = 6–9 nM against CDK1/CDK2 |
Biomedical interest intensified with over 300,000 derivatives now documented, including 14 compounds in clinical development—5 in investigational stages and 2 approved drugs [4]. The scaffold’s purine-mimetic geometry enables kinase inhibition, exemplified by BMS-265246 binding CDK2’s ATP pocket (IC₅₀ = 9 nM) via hydrogen bonds to Leu83 [2]. Modifications at C3 critically modulate activity: Methyl groups enhance membrane permeability, while carboxylic acids (as in 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) enable ionic interactions or prodrug design. Commercial availability from suppliers (e.g., BLD Pharmatech) underscores its role as a versatile intermediate for anticancer and anti-inflammatory agents [1] .
Fluorine incorporation at position 6 is a strategic maneuver to optimize pharmacodynamic and pharmacokinetic properties. The fluorine atom’s strong electron-withdrawing effect (+I inductive effect) reduces pyridine ring pKa by ~2 units, enhancing resistance to oxidative metabolism. This significantly improves metabolic stability, reducing hepatic clearance in microsomal assays by >40% compared to non-fluorinated analogs [2]. Fluorine also acts as a hydrogen-bond acceptor, strengthening target engagement, as crystallography confirms in CDK2 complexes where 6-fluoro substitution improves binding affinity by 1.3 kcal/mol versus unsubstituted analogs [2] [4].
The C3-carboxylic acid group offers distinct bioisosteric opportunities. Tetrazole replacements (pKa 4.5–4.9) mimic carboxylate hydrogen-bonding patterns while enhancing lipophilicity (ΔlogP +0.6–1.0) and resisting glucuronidation. Alternatives like acyl sulfonamides or oxadiazoles provide metabolic stability gains, though synthetic accessibility favors tetrazoles for this scaffold . Computational studies indicate the carboxylic acid forms bidentate hydrogen bonds with protein residues (e.g., Arg153 in kinase targets), with bond lengths optimized at 2.7–3.0 Å for maximal affinity. Fluorine’s orthogonal electronic effects further polarize the carboxylic acid, increasing its acidity (predicted pKa 1.94) and favoring ionization at physiological pH—critical for solubility and salt-bridge formation [3] .
Table 3: Bioisosteric Replacements for C3-Carboxylic Acid Group
Bioisostere | pKa Range | logP Change | Key Advantage | Target Compatibility |
---|---|---|---|---|
Tetrazole (1H) | 4.5–4.9 | +0.6 to +1.0 | Metabolic stability; similar H-bonding | Kinases, GPCRs |
Acyl sulfonamide | 3.8–4.5 | -0.2 to +0.3 | Enhanced solubility | Proteases |
Oxadiazolone | 6.2–7.1 | +0.9 to +1.5 | Improved membrane permeability | Intracellular targets |
Hydroxamic acid | 8.5–9.5 | -0.7 to -0.2 | Metal chelation | Metalloenzymes (HDACs, MMPs) |
Synthetic routes to this compound exploit fluorine’s ortho-directing ability, enabling selective lithiation and functionalization at C4. Industrial-scale preparation via palladium-catalyzed carbonylation (using Mo(CO)₆) achieves 85% yield, while microwave-assisted cyclization reduces reaction times from 12 hours to <60 minutes [5] . The combined electronic effects of 6-fluoro and 3-carboxylic acid substituents create a multifunctional pharmacophore adaptable to structure-activity relationship (SAR) exploration across therapeutic targets, from kinase inhibition to antimicrobial applications.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6